Superior Antibacterial Activity of 2-Chloro Derivatives Against Staphylococcus Species
In a comparative panel of selected bacteria, 2-chloro-substituted pyrazine derivatives demonstrated the highest inhibitory effect on Staphylococcus sp. relative to other halogen substitution patterns evaluated in the same study [1]. This finding establishes a class-level advantage for 2-chloro pyrazine derivatives over 2-bromo, 2-fluoro, and non-halogenated analogs.
| Evidence Dimension | Antibacterial inhibitory effect ranking |
|---|---|
| Target Compound Data | 2-chloro derivatives: highest inhibitory effect on Staphylococcus sp. |
| Comparator Or Baseline | 2-bromo derivatives, 2-fluoro derivatives, non-halogenated derivatives |
| Quantified Difference | Qualitative ranking: 2-chloro > other halogen substitution patterns; precise MIC values not reported in this comparative panel |
| Conditions | In vitro antibacterial panel assay against selected bacterial strains including Staphylococcus sp. |
Why This Matters
This class-level evidence supports selection of 2-chloroethyl pyrazine derivatives over other halogenated analogs when targeting Staphylococcus sp. in antibacterial drug discovery programs.
- [1] Kucerova-Chlupacova, M. et al. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 2016, 21(11), 1421. View Source
